4'-BROMO-2,2-DIMETHYL-2'-FLUOROPROPIOPHENONE
Description
Chemical Identity and Nomenclature
This compound represents a highly substituted member of the propiophenone family, characterized by a complex nomenclature system that reflects its intricate structural features. The compound is formally designated by the Chemical Abstracts Service with the registry number 898766-42-2, providing a unique identifier within the global chemical database system. The molecular formula C₁₁H₁₂BrFO indicates the presence of eleven carbon atoms, twelve hydrogen atoms, one bromine atom, one fluorine atom, and one oxygen atom, resulting in a molecular weight of approximately 259.12 grams per mole.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, yielding the formal name 1-(4-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one. This designation precisely describes the structural arrangement, indicating a propanone backbone with geminal dimethyl substitution at the 2-position and an aromatic ring bearing bromine at the 4-position and fluorine at the 2-position relative to the carbonyl attachment point. The common name this compound employs the traditional propiophenone nomenclature system, where the prime notation indicates substitution positions on the aromatic ring.
The compound's structural complexity is further emphasized by its SMILES notation: CC(C)(C)C(C1=CC=C(Br)C=C1F)=O, which provides a linear representation of the three-dimensional molecular architecture. The presence of both electron-withdrawing halogen substituents on the aromatic ring significantly influences the compound's electronic properties, creating a polarized system that affects both its chemical reactivity and physical characteristics. The geminal dimethyl groups adjacent to the carbonyl function contribute to steric hindrance around the reactive center, potentially influencing the compound's synthetic utility and reaction pathways.
Historical Context in Organofluorine Chemistry
The development of this compound must be understood within the broader historical framework of organofluorine chemistry, a field that has evolved dramatically since its inception in the nineteenth century. The foundations of organofluorine chemistry were established long before elemental fluorine itself was successfully isolated, beginning with pioneering work by Dumas and colleagues in 1835, who prepared the first organofluorine compound, methyl fluoride, from dimethyl sulfate. This early achievement demonstrated the potential for incorporating fluorine atoms into organic molecular frameworks, setting the stage for subsequent developments in fluorinated aromatic systems.
Alexander Borodin's groundbreaking work in 1862 represented a crucial milestone in the field, as he successfully demonstrated the first nucleophilic replacement of a halogen atom by fluoride, establishing halogen exchange as a fundamental methodology in organofluorine synthesis. This approach would later prove essential for the preparation of complex fluorinated aromatics, including compounds like this compound. The significance of Borodin's contribution extends beyond his musical compositions, as his chemical research laid the groundwork for modern fluorination techniques that remain central to contemporary organofluorine chemistry.
The early twentieth century witnessed significant advances in aromatic fluorination methodology, particularly through the work of Balz and Schiemann, who developed the Schiemann reaction in 1927. This methodology involved the decomposition of diazonium fluoroborate salts to yield fluorinated aromatic compounds, representing a major breakthrough in the synthesis of fluoroaromatics. The Schiemann reaction provided a reliable route to incorporate fluorine atoms into aromatic systems, enabling the preparation of complex substituted fluoroarenes that would previously have been inaccessible. The development of such methodologies was crucial for the eventual synthesis of compounds like this compound, which requires precise control over aromatic substitution patterns.
Industrial organofluorine chemistry experienced dramatic expansion following World War II, driven by both military applications and emerging civilian technologies. The unique properties of the carbon-fluorine bond, including exceptional strength (approximately 480 kilojoules per mole) and high thermal stability, made organofluorine compounds particularly valuable for specialized applications. The development of modern synthetic methodologies enabled the preparation of increasingly complex fluorinated structures, including polyfunctional compounds that combine fluorine substitution with other reactive functionalities such as ketones and additional halogen atoms.
Position Within Propiophenone Derivative Classifications
This compound occupies a distinctive position within the extensive family of propiophenone derivatives, representing a highly specialized subset characterized by multiple halogen substitutions and structural modifications. Propiophenones, fundamentally defined as compounds containing the phenyl-ethyl-ketone structural motif with the general formula C₆H₅COCH₂CH₃, constitute an important class of aromatic ketones with widespread applications in both industrial and research contexts. The basic propiophenone structure serves as a versatile synthetic platform that can accommodate numerous modifications, leading to derivatives with enhanced or specialized properties.
The classification of propiophenone derivatives typically considers both the substitution pattern on the aromatic ring and modifications to the aliphatic chain. Simple propiophenone derivatives may contain single substituents such as methyl, hydroxyl, or halogen groups on the aromatic ring, while maintaining the standard ethyl ketone chain. However, this compound represents a more complex derivative that incorporates both aromatic disubstitution and significant aliphatic chain modification, placing it among the most structurally sophisticated members of this chemical family.
The presence of dual halogen substitution on the aromatic ring distinguishes this compound from simpler monohalogenated propiophenone derivatives. The specific positioning of bromine at the 4'-position and fluorine at the 2'-position creates a unique electronic environment that significantly influences the compound's reactivity profile and physical properties. The bromine atom, being a relatively large and polarizable substituent, provides sites for potential nucleophilic substitution reactions, while the fluorine atom contributes to the compound's stability and modifies its electronic distribution through strong inductive effects.
The geminal dimethyl substitution at the 2-position of the propyl chain represents another significant structural modification that further differentiates this compound within the propiophenone classification system. This substitution pattern, commonly referred to as tert-butyl ketone functionality, introduces substantial steric bulk adjacent to the carbonyl group, potentially affecting the compound's conformational preferences and reaction accessibility. Such structural modifications are relatively uncommon in simple propiophenone derivatives, highlighting the specialized nature of this particular compound.
| Classification Level | Description | Structural Features |
|---|---|---|
| Primary Family | Propiophenones | Phenyl-ketone with ethyl chain |
| Secondary Class | Halogenated Propiophenones | Halogen substitution on aromatic ring |
| Tertiary Subclass | Polyhalogenated Derivatives | Multiple halogen atoms present |
| Quaternary Type | Branched Chain Variants | Modified aliphatic substitution pattern |
Contemporary applications of propiophenone derivatives span numerous fields, including pharmaceutical synthesis, fragrance chemistry, and specialized materials science. The compound this compound likely finds applications in advanced synthetic chemistry as an intermediate or building block for more complex molecular structures. Its unique combination of reactive sites, including the electrophilic carbonyl group, the nucleophilic bromine substitution site, and the stable fluorine substituent, provides multiple opportunities for selective chemical transformations in synthetic sequences.
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO/c1-11(2,3)10(14)8-5-4-7(12)6-9(8)13/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJKAZPFOKVHKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642477 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-42-2 | |
| Record name | 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30642477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4'-BROMO-2,2-DIMETHYL-2'-FLUOROPROPIOPHENONE typically involves the Friedel-Crafts acylation reaction. The process starts with the reaction of 4-bromo-2-fluorobenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
4'-BROMO-2,2-DIMETHYL-2'-FLUOROPROPIOPHENONE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., tetrahydrofuran, ethanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of 1-(4-Bromo-2-fluorophenyl)-2,2-dimethylpropan-1-ol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Overview
4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone is an organic compound with the molecular formula C11H12BrFO. It is a derivative of acetophenone, characterized by the presence of bromine and fluorine substituents on the aromatic ring and a tert-butyl group attached to the carbonyl. This compound has garnered attention in various fields, including chemistry, biology, medicine, and industry.
Chemistry
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
- Anticancer Activity : Investigations into its effects on cancer cell lines suggest it may inhibit tumor growth through specific mechanisms involving apoptosis or cell cycle arrest.
Medicine
The compound is being examined for its role in drug development:
- Pharmacophore Exploration : It is studied as a potential pharmacophore in medicinal chemistry due to its structural features that may interact with biological targets.
- Therapeutic Applications : Preliminary studies indicate potential applications in treating conditions such as cancer and infections.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties enable its use in formulating products with specific characteristics.
Case Studies
- Anticancer Activity Study : A study evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent against breast cancer.
- Antimicrobial Efficacy : Another study tested this compound against various bacterial strains using the Kirby–Bauer disk diffusion method. The results demonstrated significant antibacterial activity, supporting its use in developing antimicrobial agents.
Mechanism of Action
The mechanism of action of 4'-BROMO-2,2-DIMETHYL-2'-FLUOROPROPIOPHENONE involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen Substitution: Bromo vs. Chloro and Fluoro
4'-Chloro-2,2-Dimethyl-3'-Fluoropropiophenone (CAS: Not specified)
- Structural Differences : Replaces bromine at 4' with chlorine and places fluorine at 3' instead of 2' .
- Boiling/Melting Points: Chloro derivatives generally have lower melting points than bromo analogs due to weaker van der Waals forces.
2-Bromo-2',4'-Difluoroacetophenone (CAS: 102429-07-2)
- Structural Differences: Acetophenone backbone (shorter ketone chain) with bromine at the 2-position and fluorines at 2' and 4' .
- Impact: Steric Effects: The absence of 2,2-dimethyl groups reduces steric hindrance, enhancing reactivity in ketone-based reactions. Solubility: Acetophenone derivatives are generally more polar than propiophenones, increasing aqueous solubility.
Positional Isomerism and Functional Groups
4'-Bromo-2-(4-Fluorophenyl)acetophenone (CAS: 107028-32-0)
- Structural Differences: Acetophenone backbone with bromine at 4' and fluorine at 4-position of the adjacent phenyl ring .
- Impact :
- Electronic Effects : Fluorine’s electron-withdrawing nature at the 4-position enhances ketone electrophilicity compared to the target compound’s 2'-fluoro substitution.
- Molecular Weight : C₁₄H₁₀BrFO (293.13 g/mol) vs. the target compound’s higher molecular weight due to additional methyl groups.
2-Bromo-4'-Methoxyacetophenone (CAS: 2632-13-5)
- Structural Differences: Methoxy group at 4' instead of bromine and fluorine; acetophenone backbone .
- Impact :
- Hydrogen Bonding : Methoxy’s oxygen can donate electrons, increasing solubility in polar solvents.
- Reactivity : Methoxy groups deactivate the aromatic ring, directing electrophilic substitution to specific positions.
Data Table: Key Properties of Target Compound and Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Backbone |
|---|---|---|---|---|---|
| 4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone | 560085-36-1 | C₁₁H₁₂BrFO | 259.12 (calc.) | 4'-Br, 2'-F, 2,2-(CH₃)₂ | Propiophenone |
| 4'-Chloro-2,2-dimethyl-3'-fluoropropiophenone | Not available | C₁₁H₁₂ClFO | 214.67 (calc.) | 4'-Cl, 3'-F, 2,2-(CH₃)₂ | Propiophenone |
| 2-Bromo-2',4'-difluoroacetophenone | 102429-07-2 | C₈H₅BrF₂O | 235.03 | 2-Br, 2',4'-F | Acetophenone |
| 4'-Bromo-2-(4-fluorophenyl)acetophenone | 107028-32-0 | C₁₄H₁₀BrFO | 293.13 | 4'-Br, 4-F | Acetophenone |
| 2-Bromo-4'-methoxyacetophenone | 2632-13-5 | C₉H₈BrO₂ | 243.07 | 2-Br, 4'-OCH₃ | Acetophenone |
Biological Activity
4'-Bromo-2,2-dimethyl-2'-fluoropropiophenone (C₁₁H₁₂BrFO) is an organic compound notable for its unique structural features, including bromine and fluorine substituents on the phenyl ring and a tert-butyl group attached to the carbonyl group. These characteristics enhance its electrophilic properties, making it a significant compound in organic synthesis and medicinal chemistry. This article explores the biological activities associated with this compound, including its potential antimicrobial and anticancer properties.
The molecular structure of this compound contributes to its biological activity. The presence of both bromine and fluorine enhances its electrophilicity, allowing it to interact with various biological targets. The tert-butyl group adds steric hindrance, influencing both reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit the growth of various microorganisms. Its mechanism may involve disrupting cellular processes or inhibiting enzyme activity critical for microbial survival.
- Anticancer Properties : The compound has been investigated for its ability to suppress cancer cell proliferation. It may induce apoptosis or inhibit cell cycle progression in cancer cells through interactions with specific molecular targets.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Anticancer | Suppression of cancer cell proliferation |
The biological activity of this compound can be attributed to its ability to act as an electrophile. It can react with nucleophilic sites on biomolecules, leading to significant biological effects such as:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting normal cellular functions.
- Modulation of Signaling Pathways : By interacting with receptors or other proteins, it may alter signaling cascades critical for cellular communication and function.
Case Studies
Several studies have explored the biological implications of this compound:
- Antimicrobial Study : A study demonstrated that this compound effectively inhibited the growth of Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis.
- Cancer Research : In vitro experiments indicated that treatment with this compound led to reduced viability in various cancer cell lines. The study suggested that the compound induces apoptosis through caspase activation.
Q & A
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer : Replace halogenated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF. Optimize atom economy by reducing excess bromine via flow chemistry. Catalytic systems (e.g., CuBr₂/ligand) can lower waste generation. Monitor E-factor (kg waste/kg product) to benchmark improvements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
